molecular formula C13H19N3O2S B10956080 N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide

N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide

Cat. No.: B10956080
M. Wt: 281.38 g/mol
InChI Key: WSMZOIHVDRNOIW-UHFFFAOYSA-N
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Description

N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide is an organic compound with a complex structure that includes a methoxypropyl group, a carbamothioyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxypropylamine with carbon disulfide to form the corresponding carbamothioyl intermediate.

    Coupling Reaction: This intermediate is then coupled with 3-nitroaniline under controlled conditions to form the desired product.

    Reduction: The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: Finally, the amino group is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamothioyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide: Unique due to its specific functional groups and structure.

    N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypropyl group enhances solubility, while the carbamothioyl group provides strong binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

N-[3-(3-methoxypropylcarbamothioylamino)phenyl]acetamide

InChI

InChI=1S/C13H19N3O2S/c1-10(17)15-11-5-3-6-12(9-11)16-13(19)14-7-4-8-18-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,17)(H2,14,16,19)

InChI Key

WSMZOIHVDRNOIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NCCCOC

Origin of Product

United States

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